2-(3,4-diethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide
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Overview
Description
2-(3,4-diethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-diethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the acetamide group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the purification of intermediates and the final product, often using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-diethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(3,4-diethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays, helping to study biological processes.
Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-diethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism would depend on the context of its use, such as its role in a biochemical assay or its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3,4-diethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide include:
- 2-(3,4-dimethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide
- 2-(3,4-dihydroxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide
- 2-(3,4-dimethoxyphenyl)-N-[(2-ethylquinolin-4-yl)methyl]acetamide
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. For instance, the presence of ethoxy groups instead of methoxy or hydroxy groups can significantly alter its reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-(3,4-diethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-4-27-21-11-10-17(13-22(21)28-5-2)14-23(26)24-15-18-12-16(3)25-20-9-7-6-8-19(18)20/h6-13H,4-5,14-15H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDOQLCYOKYFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NCC2=CC(=NC3=CC=CC=C32)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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